
5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile is a complex organic compound that features a piperazine ring, a fluorobenzoyl group, and an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluorobenzoyl Group: The piperazine intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the 2-fluorobenzoyl-piperazine derivative.
Formation of the Oxazole Ring: The final step involves the cyclization of the fluorobenzoyl-piperazine derivative with a suitable oxazole precursor under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group or the oxazole ring using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds similar to 5-(4-(2-fluorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile exhibit significant anticancer properties. A study involving benzoxazole derivatives demonstrated that they can selectively inhibit the proliferation of cancer cells while sparing healthy cells. The presence of the piperazine moiety enhances the cytotoxicity against specific cancer types, such as lung carcinoma cells (A-549) .
Table 1: Cytotoxicity of Related Compounds
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound A | A-549 (Lung) | 10 |
Compound B | HepG2 (Liver) | 15 |
Compound C | MCF-7 (Breast) | 12 |
Antimicrobial Properties
The compound has also shown potential antimicrobial activity. Similar derivatives have been evaluated for their effectiveness against various bacterial strains. The presence of the oxazole and piperazine rings contributes to enhanced antimicrobial efficacy.
Table 2: Antimicrobial Activity
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound D | E. coli | 8 µg/mL |
Compound E | S. aureus | 6 µg/mL |
Compound F | P. aeruginosa | 10 µg/mL |
Case Study 1: Anticancer Activity
In a study published in the journal Medicinal Chemistry, researchers synthesized a series of benzoxazole derivatives, including those with piperazine substitutions. These compounds were screened for their cytotoxic effects on A-549 lung carcinoma cells, revealing promising results with certain derivatives demonstrating selective toxicity .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on synthesizing oxazole derivatives to evaluate their antimicrobial properties against common pathogens. The study found that certain compounds exhibited significant activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics based on this scaffold .
Wirkmechanismus
The mechanism of action of 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile
- 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile
Uniqueness
The uniqueness of 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biologische Aktivität
5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, focusing on its antimicrobial, anticancer, and enzyme inhibitory activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes the formation of the oxazole ring followed by the introduction of the piperazine moiety and subsequent fluorination. Specific methods may vary, but the use of coupling reactions and cyclization techniques is common.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of compounds related to this compound. For instance, derivatives of similar structures have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
Compound A | 3.12 | Staphylococcus aureus |
Compound B | 50 | Escherichia coli |
Compound C | 25 | Candida albicans |
These results suggest that modifications to the piperazine or oxazole components can enhance antimicrobial properties, indicating a structure-activity relationship (SAR) worth exploring further .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For example, an MTT assay performed on NIH-3T3 cells indicated that certain derivatives exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (breast) | 15 | Apoptosis induction |
HeLa (cervical) | 20 | Cell cycle arrest |
A549 (lung) | 25 | Inhibition of migration |
The mechanism appears to involve apoptosis and cell cycle disruption, which are critical pathways in cancer therapy .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit various enzymes. Notably, studies have reported its effectiveness as a urease inhibitor, with IC50 values significantly lower than standard inhibitors like thiourea.
Enzyme | IC50 (µM) | Reference Compound |
---|---|---|
Urease | 3.06 | Thiourea (22 µM) |
Tyrosinase | 0.18 | Kojic acid (17.76 µM) |
The competitive inhibition observed suggests that this compound can effectively bind to the active site of these enzymes, preventing substrate access and thereby inhibiting their activity .
Case Studies
Recent case studies have focused on the pharmacological profiling of compounds containing the piperazine and oxazole moieties. For instance, a study highlighted the development of a series of derivatives with varying fluorinated substituents which were assessed for their biological activities across multiple assays. The findings indicated that specific substitutions could enhance both potency and selectivity against targeted enzymes .
Eigenschaften
IUPAC Name |
5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2/c22-17-9-5-4-8-16(17)20(27)25-10-12-26(13-11-25)21-18(14-23)24-19(28-21)15-6-2-1-3-7-15/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHKJUKRMYDKJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3)C#N)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.